3-Phenylquinoxaline-6-carboxamide
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Overview
Description
3-Phenylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of a quinoxaline intermediate, which is then further functionalized to yield the desired carboxamide derivative .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are utilized to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Phenylquinoxaline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Mechanism of Action
The mechanism of action of 3-Phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Shares the bicyclic structure but differs in its chemical reactivity and applications.
Uniqueness
3-Phenylquinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
403620-43-9 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-phenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H11N3O/c16-15(19)11-6-7-12-13(8-11)18-14(9-17-12)10-4-2-1-3-5-10/h1-9H,(H2,16,19) |
InChI Key |
ZQZMGYNFRKRYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)N |
Origin of Product |
United States |
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